molecular formula C6H5FN2O2 B13906796 2-Amino-4-fluoronicotinic acid

2-Amino-4-fluoronicotinic acid

Cat. No.: B13906796
M. Wt: 156.11 g/mol
InChI Key: UDNABMOMQQMQNN-UHFFFAOYSA-N
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Description

2-Amino-4-fluoronicotinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoronicotinic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, optimizing reaction conditions for higher yields, and employing conventional reaction techniques that are scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates results in amino derivatives .

Scientific Research Applications

2-Amino-4-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoronicotinic acid is unique due to the specific positioning of the fluorine and amino groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

2-amino-4-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

UDNABMOMQQMQNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)N

Origin of Product

United States

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